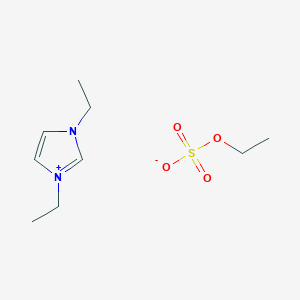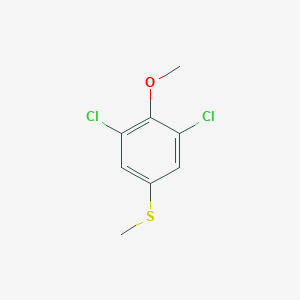![molecular formula C16H8Cl4F6 B6360085 1,1'-(1,1,2,2-Tetrachloroethane-1,2-diyl)bis[3-(trifluoromethyl)benzene], 95% CAS No. 119757-44-7](/img/structure/B6360085.png)
1,1'-(1,1,2,2-Tetrachloroethane-1,2-diyl)bis[3-(trifluoromethyl)benzene], 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1'-(1,1,2,2-Tetrachloroethane-1,2-diyl)bis[3-(trifluoromethyl)benzene], 95% (hereinafter referred to as TTFB) is a versatile organic compound with a wide range of applications in scientific research and laboratory experiments. TTFB has been used in various research areas, including organic synthesis, material science, and biochemistry. It is a colorless liquid with a low melting point and a high boiling point. TTFB is a highly reactive compound and is often used as a reagent in organic synthesis.
科学的研究の応用
TTFB has been used in a variety of scientific research applications. It has been used as a reagent in organic synthesis to prepare various organic compounds, such as alkenes, aromatics, and heterocycles. It has also been used in material science to synthesize polymers and other materials. In addition, TTFB has been used in biochemistry for the synthesis of proteins and other biomolecules.
作用機序
The mechanism of action of TTFB is based on its reactivity with other compounds. In organic synthesis, TTFB can react with alkenes and aromatics to form new compounds. In material science, TTFB can be used to synthesize polymers and other materials. In biochemistry, TTFB can react with proteins and other biomolecules to form new compounds.
Biochemical and Physiological Effects
TTFB has been studied for its biochemical and physiological effects. In general, TTFB is considered to be non-toxic and has been shown to have no adverse effects on humans or animals. However, it is important to note that TTFB is a highly reactive compound and should be handled with care.
実験室実験の利点と制限
TTFB has several advantages for use in laboratory experiments. It is a highly reactive compound, which makes it useful for synthesizing a variety of compounds. It is also relatively inexpensive and can be easily obtained from chemical suppliers. In addition, TTFB is non-toxic and has no adverse effects on humans or animals.
However, there are also some limitations to using TTFB in laboratory experiments. It is a highly reactive compound and can react with other compounds, which can lead to unwanted side reactions. In addition, TTFB can be difficult to handle due to its low melting point and high boiling point.
将来の方向性
TTFB has a wide range of applications in scientific research and laboratory experiments. In the future, it is likely that TTFB will continue to be used for organic synthesis, material science, and biochemistry. It is also possible that new applications for TTFB may be developed in the future, such as the use of TTFB in drug discovery and development. Additionally, further research into the biochemical and physiological effects of TTFB may lead to new insights into its potential uses.
合成法
TTFB can be synthesized by a variety of methods. The most common method is the Friedel-Crafts alkylation of trifluoromethylbenzene with 1,1,2,2-tetrachloroethane in the presence of an acid catalyst. This reaction produces the desired product in high yields with minimal waste. Other methods that have been used to synthesize TTFB include the reaction of trifluoromethylbenzene with 1,1,2,2-tetrachloroethane in the presence of a Lewis acid catalyst, and the reaction of 1,1,2,2-tetrachloroethane with trifluoromethylbenzene in the presence of an anion exchange resin.
特性
IUPAC Name |
1-[1,1,2,2-tetrachloro-2-[3-(trifluoromethyl)phenyl]ethyl]-3-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8Cl4F6/c17-13(18,9-3-1-5-11(7-9)15(21,22)23)14(19,20)10-4-2-6-12(8-10)16(24,25)26/h1-8H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVPNVOZUSGFXEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(C(C2=CC(=CC=C2)C(F)(F)F)(Cl)Cl)(Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8Cl4F6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1'-(1,1,2,2-Tetrachloroethane-1,2-diyl)bis[3-(trifluoromethyl)benzene], 95% | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![7-{[(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl]oxy}-2H-1-benzopyran-2-one CBBE](/img/structure/B6360046.png)


![2-((Trimethylsilyl)methyl)-2H-benzo[d][1,2,3]triazole](/img/structure/B6360057.png)



![1,1,2,2-Tetrachloro-1,2-bis[4-(trifluoromethyl)phenyl]ethane](/img/structure/B6360091.png)
